4-Nitro-1,3-benzoxazol

Descripción general

Descripción

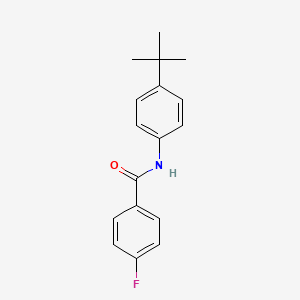

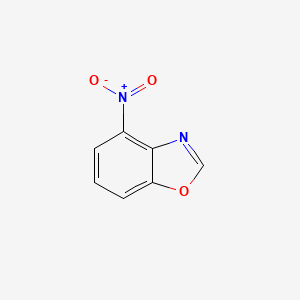

4-Nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 163808-13-7 . It has a molecular weight of 164.12 and its IUPAC name is 4-nitro-1,3-benzoxazole . It is a yellow to brown solid .

Synthesis Analysis

There are several methods for synthesizing benzoxazole derivatives. One method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The molecular structure of 4-Nitro-1,3-benzoxazole is represented by the linear formula C7H4N2O3 . The InChI code for this compound is 1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H .

Chemical Reactions Analysis

Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Physical and Chemical Properties Analysis

4-Nitro-1,3-benzoxazole is a yellow to brown solid . It has a molecular weight of 164.12 and its linear formula is C7H4N2O3 .

Aplicaciones Científicas De Investigación

Productos químicos agrícolas

El benzoxazol y sus derivados, incluido el 4-nitro-1,3-benzoxazol, tienen un amplio espectro de actividades biológicas agrícolas, como actividades antibacterianas, antivirales y herbicidas . Son importantes estructuras de andamiaje heterocíclicas fusionadas en el descubrimiento agroquímico .

Actividad antibacteriana

Los derivados del benzoxazol han mostrado una actividad antibacteriana significativa. Por ejemplo, han sido efectivos contra la bacteria Gram-positiva: Bacillus subtilis, y cuatro bacterias Gram-negativas: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Actividad antifúngica

Los compuestos de benzoxazol han demostrado actividad antifúngica. Por ejemplo, algunos derivados del benzoxazol han mostrado una actividad similar al fármaco estándar voriconazol contra Aspergillus niger . Otro estudio indicó que el compuesto 19 (un derivado del benzoxazol) fue el más potente contra A. niger .

Actividad anticancerígena

Los derivados del benzoxazol se han utilizado en el desarrollo de fármacos anticancerígenos. Algunos compuestos han mostrado resultados prometedores contra la línea celular de cáncer de carcinoma colorrectal humano (HCT116) .

Actividad antiinflamatoria

Los derivados del benzoxazol también se han estudiado por sus propiedades antiinflamatorias .

Actividad antimicobacteriana

Se ha descubierto que los derivados del benzoxazol tienen actividades antimicobacterianas .

Actividad antihistamínica

Los derivados del benzoxazol se han utilizado en el desarrollo de fármacos antihistamínicos .

Inhibición del virus de la hepatitis C

Los derivados del benzoxazol han mostrado potencial para inhibir el virus de la hepatitis C .

Safety and Hazards

4-Nitro-1,3-benzoxazole is associated with several safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic methodologies for benzoxazole derivatives .

Mecanismo De Acción

Target of Action

4-Nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of cancer formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .

Pharmacokinetics

Benzoxazole derivatives are known to have diverse biological applications, and their pharmacological activities have been evaluated . Some derivatives may have limitations, such as poor in vitro or in vivo activities .

Action Environment

For example, the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

Análisis Bioquímico

Biochemical Properties

4-Nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound also interacts with fungal proteins, leading to antifungal effects. Additionally, 4-Nitro-1,3-benzoxazole has been found to interact with cancer cell proteins, inhibiting their growth and proliferation .

Cellular Effects

The effects of 4-Nitro-1,3-benzoxazole on various types of cells and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In fungal cells, it interferes with membrane integrity, causing cell leakage and death. In cancer cells, 4-Nitro-1,3-benzoxazole affects cell signaling pathways, leading to apoptosis. It also influences gene expression and cellular metabolism, thereby inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, 4-Nitro-1,3-benzoxazole exerts its effects through several mechanisms. It binds to bacterial enzymes, inhibiting their activity and leading to bacterial cell death. In fungal cells, it disrupts membrane proteins, causing cell leakage. In cancer cells, 4-Nitro-1,3-benzoxazole inhibits specific signaling pathways, leading to apoptosis. It also affects gene expression by binding to DNA and inhibiting transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitro-1,3-benzoxazole change over time. The compound is relatively stable under normal conditions but can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that 4-Nitro-1,3-benzoxazole can have lasting effects on cellular function, including sustained inhibition of bacterial and fungal growth, as well as prolonged anticancer activity .

Dosage Effects in Animal Models

The effects of 4-Nitro-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound exhibits significant antibacterial and antifungal activity without noticeable toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. In cancer models, 4-Nitro-1,3-benzoxazole shows dose-dependent inhibition of tumor growth, with higher doses leading to greater inhibition .

Metabolic Pathways

4-Nitro-1,3-benzoxazole is involved in several metabolic pathways. It is metabolized by liver enzymes into various metabolites, some of which retain biological activity. The compound interacts with cofactors such as nicotinamide adenine dinucleotide phosphate, affecting metabolic flux and metabolite levels. These interactions contribute to its antibacterial, antifungal, and anticancer activities .

Transport and Distribution

Within cells and tissues, 4-Nitro-1,3-benzoxazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its localization and accumulation are influenced by factors such as dosage and duration of exposure .

Subcellular Localization

4-Nitro-1,3-benzoxazole is localized in specific subcellular compartments, where it exerts its activity. In bacterial cells, it is found in the cell wall and cytoplasm. In fungal cells, it localizes to the membrane and cytoplasm. In cancer cells, 4-Nitro-1,3-benzoxazole is found in the nucleus and cytoplasm, where it affects gene expression and signaling pathways. Targeting signals and post-translational modifications play a role in directing the compound to these compartments .

Propiedades

IUPAC Name |

4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXGGFDKGANNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315868 | |

| Record name | 4-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163808-13-7 | |

| Record name | 4-Nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163808-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

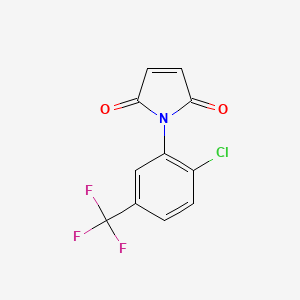

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

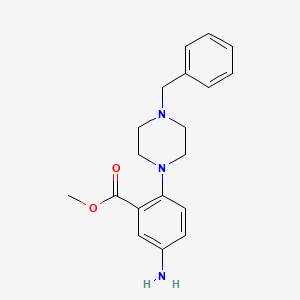

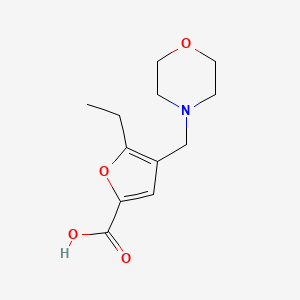

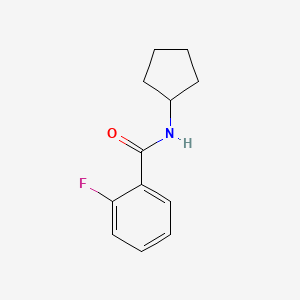

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634771.png)

![2-(4-ethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1634772.png)

![8-(2-methoxycarbonylphenoxy)carbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1634806.png)

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B1634817.png)